molecular formula C20H16FNOS B10889406 N-(4-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

N-(4-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide

Cat. No.: B10889406
M. Wt: 337.4 g/mol
InChI Key: PGWQXBZGCJRKSY-UHFFFAOYSA-N
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Description

N~1~-(4-Fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is an organic compound characterized by the presence of a fluorine atom on the phenyl ring, a phenylsulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluoroaniline, benzaldehyde, and thiophenol.

    Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-fluoroaniline with benzaldehyde under acidic conditions.

    Thioether Formation: The imine intermediate is then reacted with thiophenol in the presence of a base such as sodium hydride to form the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate is acetylated using acetic anhydride to yield N1-(4-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-(4-Fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the acetamide group, yielding the corresponding amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-(4-Fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N1-(4-fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, while the phenylsulfanyl group can modulate its electronic properties. These interactions can lead to inhibition or activation of biological pathways, contributing to its pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(4-Fluorophenyl)-2-phenylacetamide: Lacks the phenylsulfanyl group, which may reduce its potency or alter its pharmacokinetic properties.

    N~1~-(4-Chlorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide: The chlorine atom can change the compound’s reactivity and biological activity compared to the fluorine atom.

Uniqueness

N~1~-(4-Fluorophenyl)-2-phenyl-2-(phenylsulfanyl)acetamide is unique due to the combination of the fluorine atom and the phenylsulfanyl group, which together enhance its chemical stability and biological activity. This makes it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C20H16FNOS

Molecular Weight

337.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C20H16FNOS/c21-16-11-13-17(14-12-16)22-20(23)19(15-7-3-1-4-8-15)24-18-9-5-2-6-10-18/h1-14,19H,(H,22,23)

InChI Key

PGWQXBZGCJRKSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)F)SC3=CC=CC=C3

Origin of Product

United States

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